Hdoa-glucose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

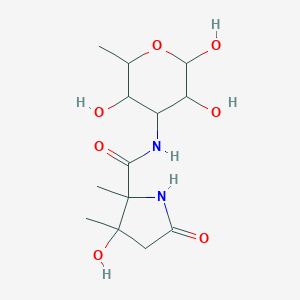

Hdoa-glucose, also known as this compound, is a useful research compound. Its molecular formula is C13H22N2O7 and its molecular weight is 318.32 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Amino Sugars - Hexosamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medical Applications

Antidiabetic Properties

Hdoa-glucose has shown promising antidiabetic properties through its ability to inhibit key enzymes involved in carbohydrate metabolism. Research indicates that compounds derived from plant sources, including this compound, can effectively inhibit α-glucosidase and α-amylase enzymes, which play crucial roles in the digestion of carbohydrates. Inhibiting these enzymes can help manage postprandial hyperglycemia, a significant concern for diabetic patients .

Case Study: Olive Mill Wastes

A study isolated several compounds from olive mill wastes, including this compound derivatives, and assessed their inhibitory effects on α-glucosidase. The results demonstrated that certain compounds exhibited higher inhibitory activities than the standard drug acarbose, indicating their potential as lead antidiabetic agents .

Food Science Applications

Sweetener Development

this compound can be utilized as a low-calorie sweetener in food products. Its unique structural properties allow it to mimic the sweetness of sucrose while providing fewer calories, making it an attractive alternative for sugar substitutes in the food industry. This application is particularly relevant in formulating products aimed at health-conscious consumers.

Case Study: Sugar Substitutes

Research has demonstrated that this compound can be incorporated into various food products without compromising taste or texture. For instance, its use in beverages and baked goods has been explored to reduce caloric content while maintaining sweetness levels comparable to traditional sugars.

Bioengineering Applications

Biodegradable Polymers

this compound is being investigated for its role in developing biodegradable polymers. These polymers can be synthesized from glucose derivatives and have applications in packaging materials that are environmentally friendly. The incorporation of this compound into polymer matrices enhances their mechanical properties while ensuring biodegradability.

Case Study: Biopolymer Development

A study explored the synthesis of biopolymers using this compound as a monomer. The resulting materials exhibited favorable mechanical properties and biodegradability, making them suitable for packaging applications aimed at reducing plastic waste.

Energy Applications

Biofuel Production

The conversion of this compound into biofuels represents another significant application area. Research indicates that glucose derivatives can be fermented to produce ethanol and other biofuels, contributing to sustainable energy solutions.

Case Study: Ethanol Production

In a study focusing on biomass conversion technologies, this compound was identified as a viable substrate for ethanol production through fermentation processes. The efficiency of converting this compound into bioethanol was comparable to that of conventional feedstocks, highlighting its potential in renewable energy production .

Propiedades

Número CAS |

112131-72-3 |

|---|---|

Fórmula molecular |

C13H22N2O7 |

Peso molecular |

318.32 g/mol |

Nombre IUPAC |

3-hydroxy-2,3-dimethyl-5-oxo-N-(2,3,5-trihydroxy-6-methyloxan-4-yl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C13H22N2O7/c1-5-8(17)7(9(18)10(19)22-5)14-11(20)13(3)12(2,21)4-6(16)15-13/h5,7-10,17-19,21H,4H2,1-3H3,(H,14,20)(H,15,16) |

Clave InChI |

MBNJHUIBVKDRHU-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)O)O)NC(=O)C2(C(CC(=O)N2)(C)O)C)O |

SMILES canónico |

CC1C(C(C(C(O1)O)O)NC(=O)C2(C(CC(=O)N2)(C)O)C)O |

Sinónimos |

3-(3-hydroxy-2,3-dimethyl-5-oxoprolyl)amino-3-6-dideoxyglucose HDOA-glucose |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.